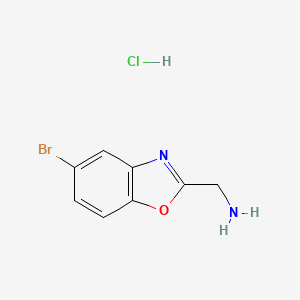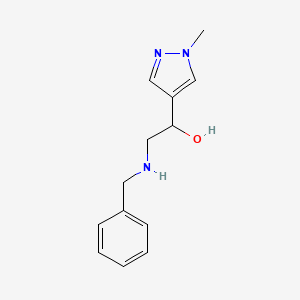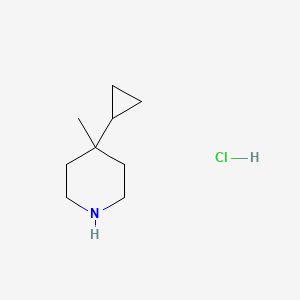![molecular formula C11H16ClN3O B1382527 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride CAS No. 1803582-48-0](/img/structure/B1382527.png)
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various diseases, including asthma and chronic obstructive pulmonary disease (COPD).
Métodos De Preparación
The synthesis of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride involves several steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, followed by the diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . Industrial production methods often employ catalytic strategies to enhance efficiency and yield. For instance, γ-Al₂O₃ has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO₂ .
Análisis De Reacciones Químicas
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidin-2-one derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .
Aplicaciones Científicas De Investigación
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its role in inhibiting PDE type 4, which is involved in the regulation of intracellular cyclic AMP levels.
Medicine: Research has shown potential therapeutic applications in treating inflammatory diseases, such as asthma and COPD.
Industry: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mecanismo De Acción
The primary mechanism of action of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride involves the inhibition of PDE type 4. By inhibiting this enzyme, the compound increases intracellular cyclic AMP levels, leading to various downstream effects, including anti-inflammatory responses. The molecular targets and pathways involved include the cyclic AMP signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparación Con Compuestos Similares
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride: This compound has a similar structure but differs in the position of the aminoethyl group, which can affect its biological activity and specificity.
1-(2-Hydroxyethyl)imidazolidin-2-one: This derivative is formed through the catalytic conversion of 2-[(2-aminoethyl)amino]ethan-1-ol and has different applications in organic synthesis.
The uniqueness of this compound lies in its potent and selective inhibition of PDE type 4, making it a valuable compound for therapeutic research and development.
Propiedades
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15;/h2-5,8H,6-7,12H2,1H3,(H,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRTWPXGLSKVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)

![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)


![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)
![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)





